4',6-Dihydroxy-7-methoxyflavanone

Mitochondrial Biology Sirtuin Modulation Cellular Senescence

Select 6,4′-Dihydroxy-7-methoxyflavanone (DMF) for targeted SIRT3 activation, anti-osteoclastogenic, and anti-senescence research. The 6‑OH configuration is essential for SIRT3 binding and differentiation from sakuranetin (5‑OH). Sourced from Dalbergia odorifera, ≥98% purity ensures reproducibility in mitochondrial and bone disease models.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B12308719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',6-Dihydroxy-7-methoxyflavanone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3
InChIKeyXQZKTABHCQFBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4',6-Dihydroxy-7-methoxyflavanone (DMF) as a Differentiated SIRT3-Activating Flavanone


4',6-Dihydroxy-7-methoxyflavanone (also designated 6,4'-dihydroxy-7-methoxyflavanone, DMF) is a natural methoxylated flavanone (C16H14O5, MW 286.28 g/mol, XLogP3 2.2 [1]) originally isolated from the heartwood of Dalbergia odorifera. Its structural signature is defined by the 4'- and 6-hydroxyl substitution pattern combined with a 7-methoxy group on the A-ring, a configuration that differentiates it from the more commonly encountered 5,4'-dihydroxy-7-methoxyflavanone (sakuranetin) and 3',4'-dihydroxy analogs [2]. Procurement interest is driven by a mechanism distinct from general antioxidant flavonoids: DMF functions as a specific activator of the mitochondrial deacetylase sirtuin 3 (SIRT3), a property not shared by closely related hydroxyl-positional isomers [3].

Procurement Rationale: Why 4',6-Dihydroxy-7-methoxyflavanone Cannot Be Replaced by Sakuranetin or Other 7-Methoxyflavanone Analogs


Flavanones sharing a 7-methoxy group—including sakuranetin (5,4'-dihydroxy-7-methoxyflavanone), 5,8-dihydroxy-7-methoxyflavanone, and 3',4'-dihydroxy-7-methoxyflavanone—exhibit profoundly divergent target engagement, bioactivity, and pathway selectivity due to subtle differences in A- and B-ring hydroxyl positioning [1]. Generic substitution with sakuranetin, which bears a 5-hydroxyl instead of the 6-hydroxyl group, is particularly invalid for SIRT3-related applications because 6-OH substitution is essential for SIRT3 binding and activation; sakuranetin (5,4'-dihydroxy-7-methoxyflavanone) does not share this mechanism of action [2]. Similarly, substitution with 3',4'-dihydroxy-7-methoxyflavanone would redirect research toward aromatase inhibition rather than mitochondrial sirtuin modulation [3]. The procurement decision must therefore be driven by the specific hydroxylation pattern (6-OH vs. 5-OH or 8-OH), which determines differential protein-ligand interactions and biological outcomes rather than bulk chemical similarity.

Quantitative Differentiation Evidence: 4',6-Dihydroxy-7-methoxyflavanone vs. Structural Analogs


Mechanistic Differentiation: 6,4'-Dihydroxy-7-methoxyflavanone Activates SIRT3 While 5,4'-Dihydroxy-7-methoxyflavanone (Sakuranetin) Does Not

In a direct mechanistic study, 6,4'-dihydroxy-7-methoxyflavanone (DMF) was identified as a specific SIRT3 activator, enhancing SIRT3 expression and enzymatic activity in C2C12 myoblasts [1]. This activation led to the deacetylation and activation of the mitochondrial antioxidant enzyme superoxide dismutase 2 (SOD2) [1]. The comparator, sakuranetin (5,4'-dihydroxy-7-methoxyflavanone), does not exhibit SIRT3 activation; its reported mechanisms include antifungal phytoalexin activity, 5-lipoxygenase inhibition, and anti-inflammatory effects via distinct pathways [2][3]. The differential SIRT3 engagement is attributed to the 6-hydroxyl group in DMF, which alters hydrogen-bonding topology with the sirtuin active site compared to the 5-hydroxyl group in sakuranetin.

Mitochondrial Biology Sirtuin Modulation Cellular Senescence

Osteoclastogenesis Inhibition: Dose-Dependent Efficacy of 6,4'-Dihydroxy-7-methoxyflavanone

6,4'-Dihydroxy-7-methoxyflavanone (DMF) inhibited receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in a dose-dependent manner in an in vitro bone marrow macrophage osteoclast differentiation culture system [1]. DMF decreased osteoclast function through disruption of actin ring formation and consequently suppressed the pit-forming activity of mature osteoclasts [1]. Mechanistically, DMF inhibited RANKL-induced expression of NFATc1 and c-Fos via inhibition of the MAPK pathway [1]. While sakuranetin (5,4'-dihydroxy-7-methoxyflavanone) has not been reported to inhibit osteoclastogenesis, DMF demonstrates direct, quantifiable suppression of osteoclast differentiation and function [2].

Bone Biology Osteoporosis Research RANKL Signaling

Divergent Pathway Engagement: SIRT1 Induction by 6,4'-Dihydroxy-7-methoxyflavanone vs. Aromatase Inhibition by 3',4'-Dihydroxy-7-methoxyflavanone

In H2O2-induced cellular senescence models, 6,4'-dihydroxy-7-methoxyflavanone (DMF) protected cells by inducing SIRT1 and inhibiting the phosphatidylinositol 3-kinase/Akt pathway [1]. By contrast, 3',4'-dihydroxy-7-methoxyflavanone was found to be twice more potent than aminoglutethimide as an aromatase inhibitor (IC50 values not specified in the abstract but relative potency quantified) [2]. This divergence demonstrates that the position of hydroxyl groups (6-OH vs. 3',4'-diOH) redirects the compound toward entirely distinct molecular targets—nuclear/cytoplasmic sirtuins versus steroidogenic enzymes.

Oxidative Stress Cellular Senescence Enzyme Modulation

Lack of Direct Antibacterial Activity: Contrast with 5,3',4'-Trihydroxy-7-methoxyflavanone

In a direct head-to-head comparative study of flavanones isolated from Calceolaria thyrsiflora, (-)-(2S)-5,4'-dihydroxy-7-methoxyflavanone (a close analog of DMF, differing by 5-OH vs. 6-OH) exhibited no inhibitory activity against the methicillin-resistant Staphylococcus aureus strain MRSA 97-77 [1]. In contrast, (-)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone (flavanone 2) showed moderate inhibitory activity with an MIC value of 50 µg/mL [1]. This indicates that the 6-OH substitution in DMF (and the 5-OH substitution in its positional isomer) does not confer antibacterial activity against MRSA; the additional B-ring catechol (3',4'-dihydroxy) moiety is required.

Antimicrobial Research MRSA Structure-Activity Relationship

Validated Application Scenarios for 4',6-Dihydroxy-7-methoxyflavanone Procurement


Mitochondrial Sirtuin 3 (SIRT3) Activation Studies in Skeletal Muscle Senescence

Based on the evidence that 6,4'-dihydroxy-7-methoxyflavanone (DMF) functions as a SIRT3 activator and protects myoblasts against D-galactose-induced senescence [1], this compound is specifically indicated for research on age-related muscle disorders (sarcopenia), mitochondrial quality control, and sirtuin-mediated longevity pathways. Procurement of DMF is essential because sakuranetin (5,4'-dihydroxy-7-methoxyflavanone) does not activate SIRT3 [2].

Osteoclastogenesis and Bone Resorption Inhibition Assays (RANKL Pathway)

DMF is validated for in vitro bone research applications requiring inhibition of RANKL-induced osteoclast differentiation and function [1]. Its demonstrated disruption of actin ring formation and suppression of NFATc1/c-Fos expression makes it suitable for osteoporosis, rheumatoid arthritis, and periodontal disease models [1]. Sakuranetin is not reported to possess this activity [2].

Oxidative Stress-Induced Cellular Senescence Studies (SIRT1/PI3K/Akt Axis)

In H2O2-induced senescence models, DMF protects cells via SIRT1 induction and PI3K/Akt pathway inhibition [1]. This application is distinct from aromatase inhibition, which is associated with the 3',4'-dihydroxy-7-methoxyflavanone analog [2]. Researchers investigating the intersection of oxidative stress, sirtuin biology, and cellular aging should select DMF.

Natural Product Chemistry and Pharmacognosy Studies on Dalbergia odorifera Constituents

DMF is a characterized constituent of Dalbergia odorifera heartwood [1]. Procurement supports phytochemical standardization, metabolomics profiling, and quality control studies focused on this traditional medicinal plant species. Its distinct retention time and spectral properties allow differentiation from sakuranetin and other co-occurring flavonoids.

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